molecular formula C36H70O4 B1164529 10-(stearoyloxy)octadecanoicacid

10-(stearoyloxy)octadecanoicacid

Cat. No.: B1164529
M. Wt: 566.9 g/mol
InChI Key: KARVIOOFYPUCOA-UHFFFAOYSA-N
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Description

10-SAHSA, also known as 10-(stearoyloxy)octadecanoic acid, is a newly identified endogenous lipid. It belongs to a group of branched fatty acid esters of hydroxy fatty acids (FAHFAs). This compound specifically consists of stearic acid esterified to 10-hydroxy stearic acid .

Scientific Research Applications

10-SAHSA has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-SAHSA involves the esterification of stearic acid with 10-hydroxy stearic acid. The reaction typically requires a catalyst and an appropriate solvent to facilitate the esterification process .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of 10-SAHSA. Most of the available data pertains to laboratory-scale synthesis for research purposes .

Chemical Reactions Analysis

Types of Reactions

10-SAHSA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 10-SAHSA may yield different hydroxy fatty acids .

Mechanism of Action

10-SAHSA exerts its effects through various molecular targets and pathways. It is believed to improve glucose tolerance and promote insulin secretion by interacting with specific receptors and enzymes involved in glucose metabolism. Additionally, its anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

10-SAHSA is part of the FAHFA family, which includes other compounds like PAHSAs (palmitic acid esters of hydroxy stearic acids). Compared to other FAHFAs, 10-SAHSA is unique due to its specific structure and the presence of stearic acid esterified to 10-hydroxy stearic acid . Similar compounds include:

Properties

Molecular Formula

C36H70O4

Molecular Weight

566.9 g/mol

IUPAC Name

10-octadecanoyloxyoctadecanoic acid

InChI

InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)

InChI Key

KARVIOOFYPUCOA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O

physical_description

Solid

Synonyms

10-(stearoyloxy)octadecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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